

Comparative Analysis of the Duration of Action of DOx Compounds

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Compound of Interest

Compound Name: 2,5-Dimethoxy-4-propylamphetamine

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A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the duration of action of four prominent 2,5-dimethoxy-4-substituted amphetamine (DOx) compounds: DOC, DOM, DOB, and DOI. The information presented herein is intended for an audience with a professional background in pharmacology, neuroscience, and drug development. This document summarizes key pharmacokinetic parameters, details established experimental protocols for assessing in vivo activity, and visualizes the primary signaling pathway associated with these compounds.

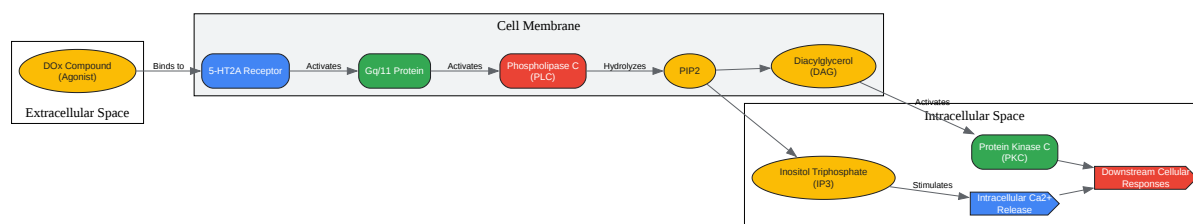
Data Presentation: Duration of Action and Dosage

The following table summarizes the typical oral dosage and duration of action for DOC, DOM, DOB, and DOI in humans, as documented by Alexander Shulgin in his seminal work, "PiHKAL" (Phenethylamines I Have Known and Loved). These values are based on subjective bioassays and should be considered estimates.

Compound	Chemical Name	Dosage (oral)	Duration of Action (hours)
DOC	2,5-Dimethoxy-4-chloroamphetamine	1.5 - 3.0 mg	12 - 24
DOM	2,5-Dimethoxy-4-methylamphetamine	3 - 10 mg	14 - 20 ^[1]
DOB	2,5-Dimethoxy-4-bromoamphetamine	1.0 - 3.0 mg	18 - 30 ^[2]
DOI	2,5-Dimethoxy-4-iodoamphetamine	1.5 - 3.0 mg	16 - 30

Mechanism of Action and Signaling Pathway

DOx compounds primarily exert their psychedelic effects through agonism at the serotonin 5-HT_{2A} receptor.^[2] This receptor is a G protein-coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The canonical pathway involves the coupling to a Gq/11 protein, which in turn activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two secondary messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG). IP₃ diffuses through the cytoplasm to stimulate the release of intracellular calcium (Ca²⁺), while DAG remains in the cell membrane to activate protein kinase C (PKC).



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5-HT2A Receptor Signaling Pathway

Experimental Protocols

The duration of action and psychoactive properties of DOx compounds are often characterized in preclinical models using behavioral assays. The two most common are the head-twitch response (HTR) in rodents and drug discrimination studies.

Head-Twitch Response (HTR) Assay in Mice

The HTR is a rapid, side-to-side head movement that is considered a behavioral proxy for 5-HT2A receptor activation and has been shown to correlate with the hallucinogenic potential of substances in humans.^[2]

Objective: To quantify the frequency of head-twitches induced by a DOx compound over a specified time course to assess its potency and duration of action at the 5-HT2A receptor.

Materials:

- Male C57BL/6J mice
- DOx compound (e.g., DOI) dissolved in sterile saline

- Vehicle control (sterile saline)
- Observation chambers (e.g., clear cylindrical enclosures)
- Video recording equipment or automated HTR detection system (optional, but recommended for accuracy)

Procedure:

- **Acclimation:** Individually house mice in the observation chambers for at least 30 minutes prior to drug administration to allow for habituation to the novel environment.
- **Drug Administration:** Administer the DOx compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. Doses should be selected based on previously established effective ranges (e.g., 0.25 - 2.5 mg/kg for DOI).
- **Observation Period:** Immediately after injection, begin recording the number of head-twitches for a predetermined duration. The observation period can be continuous or divided into time bins (e.g., 5-minute intervals for 30-60 minutes) to assess the onset, peak, and duration of the effect.
- **Data Analysis:** The primary endpoint is the total number of head-twitches per observation period or time bin. Data are typically analyzed using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of the DOx compound to the vehicle control.

Drug Discrimination Studies in Rats

Drug discrimination is a behavioral paradigm used to assess the interoceptive (subjective) effects of a drug. Animals are trained to recognize the effects of a specific drug and differentiate it from a vehicle injection.

Objective: To determine if a novel DOx compound produces subjective effects similar to a known psychedelic drug (e.g., DOM or LSD) and to characterize its potency and time course.

Materials:

- Male Sprague-Dawley or Wistar rats

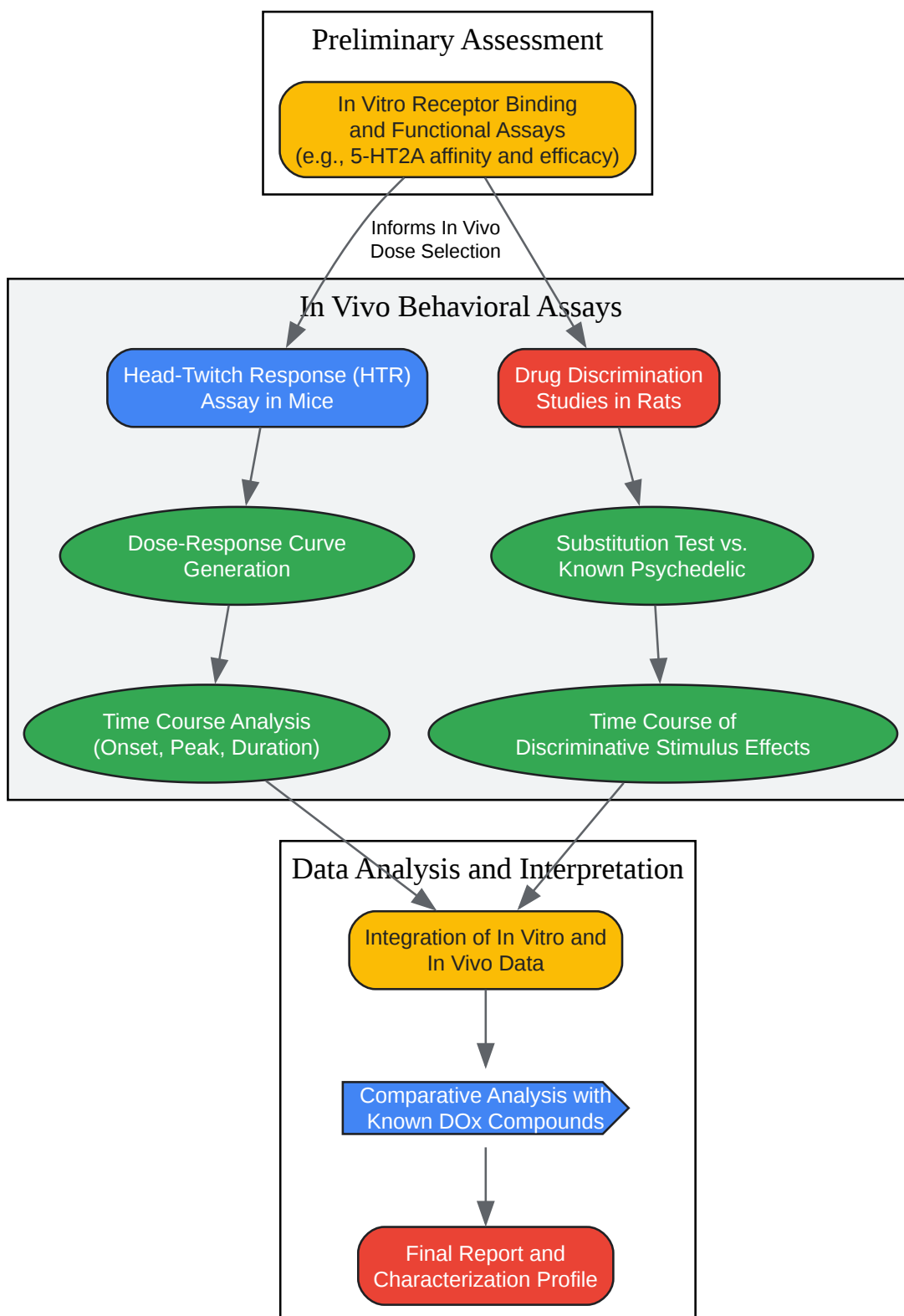
- Standard two-lever operant conditioning chambers equipped with a food pellet dispenser
- Training drug (e.g., DOM) dissolved in sterile saline
- Test DOx compound dissolved in sterile saline
- Vehicle control (sterile saline)

Procedure:

- Lever-Press Training: Rats are first trained to press a lever for a food reward (e.g., sucrose pellets) on a fixed-ratio schedule.
- Discrimination Training:
 - On "drug days," rats receive an injection of the training drug (e.g., 1.0 mg/kg DOM, i.p.) and are reinforced with food pellets for pressing one of the two levers (the "drug-appropriate" lever).
 - On "vehicle days," rats receive a vehicle injection and are reinforced for pressing the other lever (the "vehicle-appropriate" lever).
 - Training sessions are typically conducted daily, with the drug and vehicle conditions alternating. This continues until the rats reliably press the correct lever based on the injection they received.
- Testing:
 - Once the discrimination is established, test sessions are conducted.
 - Rats are administered a dose of the test DOx compound, the training drug at various doses, or the vehicle.
 - The percentage of responses on the drug-appropriate lever is measured. Full substitution is typically defined as $\geq 80\%$ of responses on the drug-appropriate lever.
- Time Course Assessment: To determine the duration of action, test sessions can be conducted at various time points after the administration of the test compound.

Experimental Workflow

The following diagram illustrates a general workflow for the preclinical characterization of a novel DOx compound's duration of action.



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Workflow for Characterizing DOx Duration

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